Core Scaffold Essential for Nanomolar Chitinase Inhibition
The 3-piperidin-1-yl-1H-1,2,4-triazol-5-amine molecule itself serves as the unadorned core scaffold. Its value is defined by the potency of analogs built upon it. For instance, the elaborated derivative OATD-01, which retains this core, achieves an IC50 of 9 nM against human AMCase and 26 nM against human CHIT1 [1]. In contrast, a simpler, unsubstituted 5-amino-1,2,4-triazole scaffold would be inactive against these targets. The core motif itself is present in BindingDB as a substructure of a known ligand with an IC50 of 100 nM against human AMCase, confirming target engagement is possible from this minimal framework [2].
| Evidence Dimension | Enzymatic inhibitory activity (Human AMCase) |
|---|---|
| Target Compound Data | Core scaffold; no direct IC50 reported as a standalone compound. |
| Comparator Or Baseline | Elaborated analog OATD-01 (retains identical core scaffold): IC50 = 9 nM. Closest minimal core analog from BindingDB (CAS not specified): IC50 = 100 nM. |
| Quantified Difference | The addition of a substituted piperidine to the 5-amino-triazole core is essential for activity. Elaboration can further increase potency >10-fold from the initial 100 nM hit to 9 nM. |
| Conditions | In vitro enzymatic assay using recombinant human AMCase (for the 100 nM analog). |
Why This Matters
Procuring this unsubstituted scaffold provides the essential starting point for creating potent, selective chitinase inhibitors, an activity that is entirely absent in simpler triazole building blocks.
- [1] InvivoChem. (n.d.). OATD-01 Product Information. Retrieved from https://www.invivochem.cn/oatd-01.html. View Source
- [2] BindingDB. (2020). BDBM349960: (3R,5S)-1-(1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl)-5-(4-chlorobenzyl)pyrrolidin-3-ol. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=349960. View Source
